molecular formula C13H11F3N2O2 B5151271 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

Cat. No. B5151271
M. Wt: 284.23 g/mol
InChI Key: GWRGWOPIIUGDPE-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, also known as DMTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTF is a synthetic compound that belongs to the class of isoxazolecarboxamide derivatives. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is not fully understood, but studies have suggested that the compound may interact with various signaling pathways involved in cell growth, differentiation, and apoptosis. 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has been shown to inhibit the activity of Akt, a protein kinase involved in cell survival and proliferation, and to activate the p53 pathway, which plays a crucial role in regulating cell cycle progression and DNA repair.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and improvement of cognitive function. Studies have also suggested that 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide may have anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines in animal models.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, the compound has some limitations, including its relatively high cost and limited availability. Additionally, 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide may have potential toxicity, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the study of 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide. One potential area of research is the development of 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the compound's mechanism of action and its interactions with various signaling pathways. Further studies are also needed to determine the safety and potential toxicity of 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. Further research is needed to fully understand the compound's potential and to develop safe and effective 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide-based drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide involves the reaction of 4-(trifluoromethyl)benzoyl chloride with 3,5-dimethylisoxazole-4-carboxylic acid followed by the addition of ammonia to form the final product. The process is carried out under controlled conditions to ensure the purity and yield of the compound.

Scientific Research Applications

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been tested for its anticancer properties, and studies have shown that 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide can inhibit the growth of cancer cells by inducing apoptosis. 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-7-11(8(2)20-18-7)12(19)17-10-5-3-9(4-6-10)13(14,15)16/h3-6H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRGWOPIIUGDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

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